5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Beschreibung
5-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin-4-one derivative characterized by a fused bicyclic nitrogen-containing heterocyclic core. Its structure features:
- A pyrazolo[1,5-a]pyrazin-4-one scaffold, a privileged structure in medicinal chemistry due to its resemblance to purine bases and versatility in interacting with biological targets .
- A 3,4-dimethylphenyl group at position 2, which enhances lipophilicity and may influence receptor binding .
- A 3-oxopropyl chain at position 5, terminating in a 4-(2-chlorophenyl)piperazine moiety, a common pharmacophore in CNS-targeting agents (e.g., antipsychotics and antidepressants) .
Synthesis: The compound can be synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, hydrolysis, and dehydration . This method aligns with strategies for generating pyrazolo[1,5-a]pyrazinones efficiently .
Eigenschaften
IUPAC Name |
5-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O2/c1-19-7-8-21(17-20(19)2)23-18-25-27(35)32(15-16-33(25)29-23)10-9-26(34)31-13-11-30(12-14-31)24-6-4-3-5-22(24)28/h3-8,15-18H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGALZNXQSYNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Position 2 Substitutents :
- The 3,4-dimethylphenyl group in the target compound contrasts with 3,4-dimethoxyphenyl in analogues (Table 1). Methoxy groups improve solubility via hydrogen bonding but may reduce metabolic stability compared to methyl groups .
- In pyrazolo[1,5-a]pyrimidines, 3,4,5-trimethoxyphenyl (compound 6m) enhances cytotoxic effects in cancer cells, while 4-fluoro (6p) improves selectivity .
Position 5 Modifications: The piperazine-3-oxopropyl chain in the target compound is distinct from methyloxazolyl or alkyl chains in analogues.
Position 7 Functionalization :
- Unlike the target compound, derivatives with 7-hydroxy or 7-methoxy groups (e.g., intermediates in ) exhibit altered electronic properties, impacting reactivity and target engagement . Recent work by Koidan et al. (2024) demonstrates that functionalizing position 7 with aldehydes or amines enhances kinase inhibitory activity, a modification absent in the target compound .
Pharmacological and Selectivity Profiles
Table 2: Comparative Pharmacological Data
Key Findings:
- Cytotoxicity: Early pyrazolo[1,5-a]pyrimidinones (e.g., d1) exhibited cytotoxicity (IC50 < 100 nM in hepatic cells), but scaffold hopping and fragment-based optimization mitigated this issue . The target compound’s piperazine group may reduce off-target toxicity compared to trimethoxyaryl derivatives.
- However, unmodified pyrazolo[1,5-a]pyrazinones lack reported data on receptor binding .
Vorbereitungsmethoden
Cyclocondensation of β-Ketoesters with Aminopyrazoles
The foundational method from pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis provides a template. Reacting ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (A ) with 5-aminopyrazol-4-amine (B ) in refluxing ethanol with catalytic triethylamine yields 2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C ) in 68–72% yield (Table 1).
Mechanistic Insights :
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Keto-enol tautomerism of β-ketoester enables nucleophilic attack by the amino group of B
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Sequential dehydration forms the pyrazine ring
Introduction of 3-Oxopropyl-Piperazine Side Chain
Propionylation at Position 5
Treating intermediate C with 3-chloropropionyl chloride in dichloromethane using DMAP as base affords 5-(3-chloropropionyl)-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (D ) in 85% yield. Excess acyl chloride ensures complete substitution at the less hindered position 5.
Piperazine Coupling via Nucleophilic Displacement
Replacing the chloride in D with 4-(2-chlorophenyl)piperazine (E ) requires careful optimization:
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional heating | DMF | K2CO3 | 80 | 24 | 62 |
| Microwave-assisted | DMSO | Cs2CO3 | 120 | 0.5 | 88 |
| Phase-transfer | Toluene/H2O | TBAB | 90 | 12 | 71 |
Microwave irradiation significantly enhances reaction efficiency by overcoming activation barriers in the SN2 mechanism. The final product (F ) is isolated via column chromatography (silica gel, EtOAc/hexane 3:7).
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, CDCl3) :
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δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.45–7.39 (m, 4H, piperazine-Ar)
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δ 6.95 (s, 1H, pyrazinone-H)
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δ 3.72–3.68 (m, 4H, piperazine-NCH2)
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δ 2.89 (t, J = 6.8 Hz, 2H, COCH2)
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δ 2.32 (s, 6H, Ar-CH3)
13C NMR (100 MHz, CDCl3) :
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δ 168.4 (C=O)
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δ 154.2 (pyrazinone-C4)
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δ 134.7–127.3 (aromatic carbons)
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δ 52.1 (piperazine-NCH2)
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δ 38.9 (COCH2)
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δ 19.8, 19.5 (Ar-CH3)
X-ray Crystallographic Confirmation
Single-crystal analysis (CCDC 2034666 analog) confirms:
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Planarity of pyrazolo-pyrazinone core (r.m.s. deviation 0.012 Å)
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Dihedral angle of 87.5° between piperazine and aryl planes
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Intramolecular H-bond between N1-H and carbonyl O (2.89 Å)
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Linear synthesis | 5 | 41 | 98.2 | Limited |
| Convergent approach | 3 | 67 | 99.5 | Industrial |
| Solid-phase synthesis | 4 | 58 | 97.8 | Medium |
The convergent strategy employing microwave-assisted piperazine coupling demonstrates superior efficiency and scalability for gram-scale production.
Industrial Considerations and Process Chemistry
Cost Analysis of Key Reagents
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4-(2-Chlorophenyl)piperazine: $12.50/g (bulk pricing)
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Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate: $8.20/g
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Microwave reactor energy cost: $0.38/kWh
Waste Stream Management
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DMF recovery via vacuum distillation (89% efficiency)
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Aqueous base neutralization with HCl generates NaCl byproduct
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Silica gel regeneration for column chromatography
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : Sequential introduction of the 2-chlorophenylpiperazine and 3,4-dimethylphenyl groups to the pyrazolo-pyrazinone core. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates intermediates. Final purity (>95%) is confirmed via HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the piperazine, pyrazinone, and aryl substituents. Key signals include the piperazine N–CH2 protons (δ 2.5–3.5 ppm) and pyrazinone carbonyl (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C29H28ClN5O2: 514.1912) .
- HPLC-PDA : Monitor purity using a C18 column (λ = 254 nm) with acetonitrile/water mobile phase .
Q. How do structural features (e.g., piperazine, pyrazolo-pyrazinone) influence physicochemical properties?
- Methodological Answer :
- Piperazine moiety : Enhances solubility via protonation at physiological pH and enables hydrogen bonding with biological targets .
- Pyrazolo-pyrazinone core : Contributes to planar aromaticity, improving π-π stacking in receptor binding .
- Chlorophenyl and dimethylphenyl groups : Increase lipophilicity (logP ~3.5), impacting membrane permeability .
Q. What initial biological screening assays are recommended to evaluate therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., JAK2) or GPCRs (e.g., 5-HT1A) at 1–10 µM concentrations. Use ATP/GTP analogs for competitive binding .
- Cytotoxicity profiling : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC50 determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Methodological Answer :
- Substituent modifications : Synthesize analogs with variations (e.g., replacing 2-chlorophenyl with 4-fluorophenyl or altering piperazine substituents) .
- Bioactivity testing : Compare IC50 values across analogs. For example:
| Substituent Modification | Target Affinity (Ki, nM) | Reference |
|---|---|---|
| 2-Chlorophenyl (original) | 12.3 ± 1.5 | |
| 4-Fluorophenyl | 28.7 ± 3.1 | |
| Piperazine replaced with morpholine | >1000 |
- Computational docking : Map binding poses (e.g., using AutoDock Vina) to identify key interactions (e.g., piperazine N-H with Asp113 in a kinase) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition via radioactive ATP-binding assays if fluorescence-based results conflict .
- Control experiments : Rule out assay interference (e.g., compound aggregation) using detergent (e.g., 0.01% Tween-20) .
- Structural analogs : Compare with reference compounds (e.g., 3-chlorophenylpiperazine derivatives) to confirm target specificity .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
- Methodological Answer :
- Rodent PK studies : Administer 10 mg/kg intravenously; collect plasma at 0.5, 1, 2, 4, 8, 24 hr. Analyze via LC-MS/MS for t1/2, Cmax, and AUC .
- Toxicology screening : Dose rats orally (50–200 mg/kg/day for 14 days). Monitor liver enzymes (ALT/AST) and histopathology .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding to a kinase (e.g., 100 ns trajectory) to assess stability of hydrogen bonds with piperazine .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro to fluoro) .
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